Cas no 887407-52-5 (N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE)

N-Succinimidyloxycarbonylpentadecyl methanethiosulfonate is a heterobifunctional crosslinking reagent designed for precise protein conjugation and labeling applications. Its key functional groups include an NHS ester for efficient amine coupling and a methanethiosulfonate moiety for selective thiol modification, enabling controlled bioconjugation with minimal side reactions. The extended pentadecyl spacer enhances solubility in organic solvents while maintaining reactivity. This reagent is particularly useful for site-specific protein modifications, antibody-drug conjugates, and surface immobilization studies. Its stability under physiological conditions and compatibility with aqueous and organic media make it a versatile tool for advanced bioconjugation strategies in biochemical and biophysical research.
N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE structure
887407-52-5 structure
Product Name:N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE
CAS No:887407-52-5
MF:C21H37NO6S2
MW:463.651584386826
CID:827064
PubChem ID:4351987
Update Time:2025-06-07

N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE Chemical and Physical Properties

Names and Identifiers

    • N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE
    • (2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate
    • N-Succinimidyloxycar
    • FT-0674719
    • DTXSID20402264
    • AKOS030240465
    • 887407-52-5
    • 2,5-Dioxopyrrolidin-1-yl 16-((methylsulfonyl)thio)hexadecanoate
    • MTS-16-NHS
    • Inchi: 1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3
    • InChI Key: IQYKMBDQDWEUND-UHFFFAOYSA-N
    • SMILES: S(CCCCCCCCCCCCCCCC(=O)ON1C(CCC1=O)=O)S(C)(=O)=O

Computed Properties

  • Exact Mass: 463.20623025g/mol
  • Monoisotopic Mass: 463.20623025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 19
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 88-90?C
  • Boiling Point: 601.2±47.0 °C at 760 mmHg
  • Flash Point: 317.4±29.3 °C
  • Solubility: Chloroform (Slightly), DMSO (Slightly)
  • Stability/Shelf Life: Moisture Sensitive: Desiccate
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE Security Information

N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE Pricemore >>

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Additional information on N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE

Professional Introduction to Compound with CAS No. 887407-52-5 and Product Name: N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE

The compound with the CAS number 887407-52-5 and the product name N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE represents a significant advancement in the field of synthetic chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention for its potential in various biochemical and medicinal research domains. The molecular architecture of this compound incorporates a succinimidyloxy carbonyl moiety linked to a pentadecyl methanethiosulfonate group, which endows it with distinct reactivity and functionality suitable for specialized synthetic transformations.

In recent years, the development of novel reagents for peptide coupling and protein modification has been a focal point in pharmaceutical research. The N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE compound is particularly noteworthy due to its role as an efficient protecting group for amino acids, particularly in the synthesis of complex peptide chains. The succinimidyloxy carbonyl (Succinimidyl carbonyl) functionality is well-known for its ability to activate carboxyl groups for nucleophilic substitution reactions, making it an invaluable tool in solid-phase peptide synthesis (SPPS). The introduction of the pentadecyl methanethiosulfonate moiety further enhances the compound's solubility and stability, facilitating its use in a wider range of experimental conditions.

Recent studies have highlighted the utility of this compound in the development of novel therapeutic agents. For instance, researchers have explored its application in modifying cysteine residues on target proteins, leveraging the thiosulfonate group for selective conjugation. This approach has shown promise in designing targeted protein degradation strategies, which are emerging as a powerful paradigm in drug discovery. The stability and reactivity profile of N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE make it an ideal candidate for such applications, where precise control over protein-protein interactions is crucial.

The chemical properties of this compound also make it suitable for use in diagnostic assays and biomarker detection. The succinimidyloxy carbonyl group can be readily incorporated into probes and affinity matrices designed for capturing specific biomolecules. This has implications in fields such as proteomics and metabolomics, where high-fidelity detection methods are essential for understanding biological pathways and disease mechanisms. Furthermore, the hydrophobic nature of the pentadecyl methanethiosulfonate group enhances its binding affinity to certain biological targets, improving the sensitivity and specificity of diagnostic assays.

From a synthetic chemistry perspective, N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE offers a versatile platform for designing functionalized molecules. The combination of the succinimidyloxy carbonyl and pentadecyl methanethiosulfonate groups provides multiple handles for further chemical modifications, enabling the creation of diverse libraries of compounds for high-throughput screening. This approach is particularly relevant in drug discovery pipelines, where rapid access to structurally diverse molecules is essential for identifying lead candidates.

The compound's compatibility with various organic solvents also broadens its applicability in synthetic protocols. Its ability to dissolve in both polar and non-polar environments allows researchers to optimize reaction conditions based on specific experimental requirements. This flexibility is crucial in multi-step syntheses where compatibility with different reagents and catalysts must be considered. Moreover, the thermal stability of N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE ensures that it can be stored and handled under standard laboratory conditions without significant degradation, reducing experimental variability.

In conclusion, the compound with CAS number 887407-52-5 and product name N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and functional properties make it a valuable tool for peptide synthesis, protein modification, diagnostic assays, and drug discovery. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow further.

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